molecular formula C11H14N2O2 B155447 3-(N-Butyrylamino)benzamide CAS No. 137084-98-1

3-(N-Butyrylamino)benzamide

Cat. No. B155447
M. Wt: 206.24 g/mol
InChI Key: DZYCSRMTMDCDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(butanoyl)-3-aminobenzamide or N-(butanoyl)-m-aminobenzamide. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 3-(N-Butyrylamino)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to activate the immune system and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-(N-Butyrylamino)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-viral activity against certain viruses such as herpes simplex virus type 1.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-(N-Butyrylamino)benzamide in lab experiments is its ability to inhibit inflammation and cancer progression. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-(N-Butyrylamino)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(N-Butyrylamino)benzamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is reduced to 3-aminobenzoic acid, which is then acylated with butyric anhydride to form 3-(N-Butyrylamino)benzamide.

Scientific Research Applications

3-(N-Butyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

properties

CAS RN

137084-98-1

Product Name

3-(N-Butyrylamino)benzamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(butanoylamino)benzamide

InChI

InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14)

InChI Key

DZYCSRMTMDCDGB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)N

Other CAS RN

137084-98-1

synonyms

3-(N-butyrylamino)benzamide
3-butyrylaminobenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.